(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is a chiral heterocyclic compound with a unique structure that includes a hexahydro-3H-1,2,4-benzotrioxine framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine typically involves the reaction of specific diols with aromatic aldehydes in the presence of catalysts such as montmorillonite clay . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes through its unique structure. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxazine: A heterocyclic compound with a similar framework but different functional groups.
Hexahydro-2H-chromene: Another chiral heterocyclic compound with a comparable structure.
Uniqueness
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is unique due to its specific stereochemistry and the presence of the benzotrioxine framework. This uniqueness makes it valuable in applications requiring precise molecular interactions and chiral specificity.
Eigenschaften
CAS-Nummer |
64235-36-5 |
---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(4aR,8aR)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydrobenzo[e][1,2,4]trioxine |
InChI |
InChI=1S/C9H16O3/c1-9(2)10-7-5-3-4-6-8(7)11-12-9/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
LMBQUSHNWZAGMQ-HTQZYQBOSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CCCC[C@H]2OO1)C |
Kanonische SMILES |
CC1(OC2CCCCC2OO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.